molecular formula C30H57O6Y B1594596 Yttrium(3+) neodecanoate CAS No. 68683-17-0

Yttrium(3+) neodecanoate

Cat. No. B1594596
CAS RN: 68683-17-0
M. Wt: 602.7 g/mol
InChI Key: MXQJJXYVYZYZBP-UHFFFAOYSA-K
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Description

Synthesis Analysis

High-purity Y2O3 nanopowder has been prepared by the Pechini sol–gel method using citric acid and ethylene glycol as the chelating agent and complexant of Y3+ cations . The crystal structure of the powder has been studied by means of X-ray diffraction (XRD) .


Molecular Structure Analysis

The molecular structure of Yttrium(3+) neodecanoate is complex and detailed information about its structure can be found in various databases .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it has been used in the separation of yttrium from heavy rare earth elements .

Scientific Research Applications

Metal Scavenging and Oceanic Processes

Yttrium, with its close chemical contiguity to rare earth elements, plays a significant role in understanding metal scavenging processes in oceanic environments. Studies have demonstrated the "nutrient-like" behavior of Y(III) in seawater, providing insights into the complexation behavior and fractionation during scavenging by natural marine particulates. This understanding is crucial for elucidating the biogeochemical cycles of rare earth elements in marine systems (Jing Zhang, H. Amakawa, Y. Nozaki, 1994).

Advanced Material Synthesis

Yttrium neodecanoate has been utilized in the formation of superconductors and thin films through selective laser pyrolysis, demonstrating its potential in creating fine-line superconductors on substrates like strontium titanate. This non-vacuum technique, involving metallo-organic deposition followed by laser-induced pyrolysis, underlines the method's efficiency in producing high-temperature superconducting materials (J. Mantese et al., 1988).

Environmental and Recycling Applications

Yttrium's significance extends to environmental sciences, where its recycling from waste electronics is gaining attention due to the scarcity of resources and the environmental impact of traditional extraction methods. Hydrometallurgical processes for yttrium recovery from ores and waste electronics highlight the importance of sustainable practices in managing rare earth elements, reflecting an increasing emphasis on recycling and environmental conservation (V. Innocenzi et al., 2014).

Technological Innovations and Applications

In the realm of technology, yttrium-based materials find applications in lasers, biomedical implants, and as constituents in radiopharmaceuticals for medical imaging and therapy. The versatility of yttrium isotopes enables their use across a range of medical applications, including positron emission tomography (PET) imaging and radiotherapy, signifying the element's critical role in advancing medical technologies (Ben. J. Tickner et al., 2020).

Safety and Hazards

Yttrium(3+) neodecanoate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants .

Future Directions

The separation of adjacent rare earth (RE) has always been one of the most difficult separation tasks, especially the separation and purification of yttrium (Y) from heavy rare earth (HREE) . In the future, more ionic liquids may be used as extracted agents for the separation of Co2+ from Ni2+, and different kinds of ionic liquids may be applied in the recovery of metal ions from secondary waste resources .

properties

IUPAC Name

3,3,5,5-tetramethylhexanoate;yttrium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C10H20O2.Y/c3*1-9(2,3)7-10(4,5)6-8(11)12;/h3*6-7H2,1-5H3,(H,11,12);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQJJXYVYZYZBP-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)CC(=O)[O-].CC(C)(C)CC(C)(C)CC(=O)[O-].CC(C)(C)CC(C)(C)CC(=O)[O-].[Y+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H57O6Y
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68683-17-0
Record name Neodecanoic acid, yttrium(3+) salt (3:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068683170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neodecanoic acid, yttrium(3+) salt (3:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Yttrium(3+) neodecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.493
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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